molecular formula C7H2F7N B13602371 2-Fluoro-3,6-bis(trifluoromethyl)pyridine

2-Fluoro-3,6-bis(trifluoromethyl)pyridine

Katalognummer: B13602371
Molekulargewicht: 233.09 g/mol
InChI-Schlüssel: FQMWGZSXWROALP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-3,6-bis(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by the presence of two trifluoromethyl groups and one fluorine atom on the pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the strong electron-withdrawing effects of the fluorine atoms and trifluoromethyl groups. These properties make it valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-3,6-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various fluorinated pyridine derivatives .

Wirkmechanismus

The mechanism of action of 2-Fluoro-3,6-bis(trifluoromethyl)pyridine is primarily influenced by its electron-withdrawing groups, which affect its reactivity and interactions with other molecules. The compound can act as a ligand, forming complexes with metal ions and facilitating various catalytic processes . Additionally, its fluorinated structure can enhance the stability and bioavailability of pharmaceuticals, making it a valuable component in drug design .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Fluoro-3,6-bis(trifluoromethyl)pyridine is unique due to the combination of two trifluoromethyl groups and a fluorine atom on the pyridine ring. This specific arrangement imparts distinct electronic properties, making it more reactive in certain chemical reactions and more stable in others compared to its analogs .

Eigenschaften

Molekularformel

C7H2F7N

Molekulargewicht

233.09 g/mol

IUPAC-Name

2-fluoro-3,6-bis(trifluoromethyl)pyridine

InChI

InChI=1S/C7H2F7N/c8-5-3(6(9,10)11)1-2-4(15-5)7(12,13)14/h1-2H

InChI-Schlüssel

FQMWGZSXWROALP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC(=C1C(F)(F)F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.